4-{[(2-methyl-1H-indol-1-yl)acetyl]amino}butanoic acid
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Overview
Description
4-{[(2-methyl-1H-indol-1-yl)acetyl]amino}butanoic acid is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-methyl-1H-indol-1-yl)acetyl]amino}butanoic acid typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-methyl-1H-indol-1-yl)acetyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
4-{[(2-methyl-1H-indol-1-yl)acetyl]amino}butanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{[(2-methyl-1H-indol-1-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may also influence signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
4-{[(2-methyl-1H-indol-1-yl)acetyl]amino}butanoic acid is unique due to its specific structure, which combines the indole moiety with a butanoic acid side chain. This unique structure allows it to interact with a distinct set of molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H18N2O3 |
---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
4-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C15H18N2O3/c1-11-9-12-5-2-3-6-13(12)17(11)10-14(18)16-8-4-7-15(19)20/h2-3,5-6,9H,4,7-8,10H2,1H3,(H,16,18)(H,19,20) |
InChI Key |
ZJVILWNXNDBYSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CC(=O)NCCCC(=O)O |
Origin of Product |
United States |
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